2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate

Description

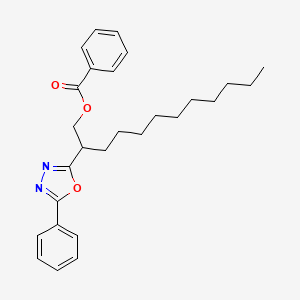

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a phenyl group and at position 2 with a dodecyl benzoate chain. Its synthesis typically involves cyclization of hydrazide intermediates or esterification reactions.

Properties

Molecular Formula |

C27H34N2O3 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate |

InChI |

InChI=1S/C27H34N2O3/c1-2-3-4-5-6-7-8-11-20-24(21-31-27(30)23-18-14-10-15-19-23)26-29-28-25(32-26)22-16-12-9-13-17-22/h9-10,12-19,24H,2-8,11,20-21H2,1H3 |

InChI Key |

RAZXQJWQGMETBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with dodecyl bromide and phenyl isocyanate to yield the target compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Cores

Key structural analogs include derivatives with variations in substituents on the oxadiazole ring or attached functional groups. These modifications influence physical properties, reactivity, and biological activity.

Table 1: Properties of Selected Oxadiazole Derivatives

Substituent Effects on Physical and Chemical Properties

- Melting Points : Electron-withdrawing groups (e.g., nitro in 6d ) increase melting points due to enhanced intermolecular interactions. In contrast, the long alkyl chain in 2-(5-phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate likely reduces crystallinity, yielding a lower melting point than 6d.

- Solubility: The dodecyl benzoate chain improves solubility in nonpolar solvents compared to polar hydrazide derivatives (e.g., 6c, 6d) .

- Synthetic Yields : Substituent steric effects influence yields. For instance, bulky groups in 6f result in lower yields (43%) compared to 6d (88%).

Computational and Spectroscopic Insights

- DFT Studies : Vibrational frequencies of oxadiazole derivatives computed via DFT align with experimental FTIR data, validating structural assignments . For example, C=N and C=O stretching modes in 6c–6g correlate with DFT-optimized geometries.

- Thermal Stability : Thermal analysis of metal complexes in highlights the role of substituents in decomposition pathways, a consideration for the target compound’s applications in high-temperature environments.

Biological Activity

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{22}H_{29}N_{2}O_{3}

- SMILES Notation : CCCCCCCCCCC(=O)Oc1ccccc1N=Nc2ccccc2N=Nc3ccccc3

This structure features a dodecyl chain which contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxadiazole moieties demonstrate strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 3-acetyl-1,3,4-oxadiazoline | Escherichia coli | 16 µg/mL |

| 5-methyl-1,3,4-oxadiazole | Pseudomonas aeruginosa | 64 µg/mL |

The presence of the oxadiazole ring is believed to enhance the interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, studies indicate that certain oxadiazole derivatives can inhibit the growth of liver carcinoma (HUH7) cells with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity of Oxadiazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HUH7 | 18.78 |

| Compound A | A549 | 10.1 |

| Compound B | HepG2 | 15.0 |

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in DNA synthesis and repair processes.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and dihydroorotate dehydrogenase, critical for nucleic acid synthesis .

- Reactive Oxygen Species (ROS) Generation : Some oxadiazoles induce oxidative stress in cells leading to apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains.

- Cytotoxicity Assessment : In vitro assays revealed that specific derivatives significantly increased apoptosis in cancer cell lines while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.